N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

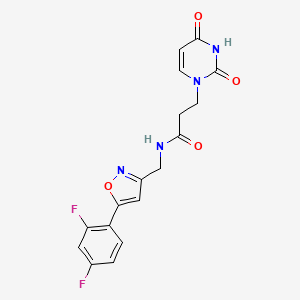

The compound "N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their diverse biological activities, which include antifungal, insecticidal, and anticancer properties . The presence of chlorophenyl groups may further influence the biological activity and physical properties of the compound.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the formation of the thiadiazole ring followed by subsequent functionalization. For example, the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives was achieved through an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, with the introduction of chlorophenyl groups at appropriate steps.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of the 1,3,4-thiadiazole ring. The orientation of substituents around this ring can significantly affect the overall shape and electronic distribution of the molecule. For instance, in the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, which could be indicative of the steric and electronic influences of the substituents .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiadiazole ring and its substituents. The presence of amino, mercapto, and acetamide groups in these compounds provides sites for further chemical modifications, such as acylation, alkylation, and the formation of hydrogen bonds, which can lead to the generation of three-dimensional arrays in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and halogen interactions, play a crucial role in the crystallization and stability of these compounds. For example, the crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was determined using X-ray crystallography, and the compound was found to crystallize in the monoclinic system . Similarly, the crystal structure of other thiadiazole derivatives revealed various intermolecular interactions that contribute to their three-dimensional arrangement .

Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies :

- Compounds similar to the requested chemical, involving 1,3,4-thiadiazole and acetamide groups, have been studied for their molecular structures. For example, Boechat et al. (2011) analyzed the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing the molecules' 'V' shape and intermolecular interactions like hydrogen bonds and π interactions, contributing to the generation of 3-D arrays (Boechat et al., 2011).

Synthesis and Characterization :

- Yu et al. (2014) described the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, providing insights into the compound's chemical properties and synthesis methods. The study utilized IR, 1H NMR, and elemental analyses for characterization (Yu et al., 2014).

Crystallography :

- The study by Saravanan et al. (2016) on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide sheds light on the crystal structure of a related compound, highlighting the orientation of the chlorophenyl and thiazole rings and the formation of molecular chains through intermolecular interactions (Saravanan et al., 2016).

Quantum Mechanical Studies :

- Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, which are structurally similar to the requested compound. This research included investigations into ligand-protein interactions and potential applications in photovoltaic efficiency modeling (Mary et al., 2020).

Anticancer Screening :

- The synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were discussed by Abu-Melha (2021). This study provides insights into the potential anticancer properties of compounds structurally related to the requested chemical (Abu-Melha, 2021).

Antimicrobial Activity :

- Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activities. This study contributes to understanding the antimicrobial potential of similar thiadiazole-based compounds (Sah et al., 2014).

Wirkmechanismus

Target of Action

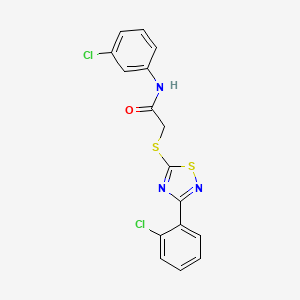

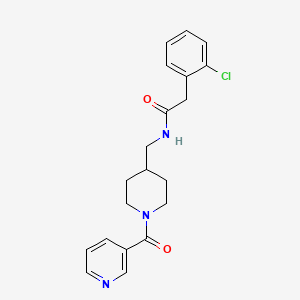

TCMDC-124548, also known as N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide or N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an essential enzyme in the protein translation machinery of the malaria parasite, Plasmodium falciparum .

Mode of Action

TCMDC-124548 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS . This inhibition occurs via enzyme-mediated production of an Asn-TCMDC-124548 adduct . The human AsnRS is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124548 affects the protein translation machinery of the malaria parasite . This results in the activation of the amino acid starvation response, which can lead to the death of the parasite .

Result of Action

The inhibition of PfAsnRS by TCMDC-124548 leads to the activation of the amino acid starvation response in the malaria parasite . This can result in the death of the parasite, thereby preventing the progression of the disease .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in different conditions .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS2/c17-10-4-3-5-11(8-10)19-14(22)9-23-16-20-15(21-24-16)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVZXYFVYMGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)

![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)